molecular formula C15H17NO3S B3846127 N-(4-ethylphenyl)-4-methoxybenzenesulfonamide

N-(4-ethylphenyl)-4-methoxybenzenesulfonamide

Cat. No.: B3846127
M. Wt: 291.4 g/mol
InChI Key: SJFQOWJAHKBZKQ-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-4-methoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The structure of this compound consists of a sulfonamide group attached to a 4-ethylphenyl and a 4-methoxybenzene moiety, which imparts unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylphenyl)-4-methoxybenzenesulfonamide typically involves the reaction of 4-ethylphenylamine with 4-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reactors and continuous flow processes. The use of automated systems for the addition of reagents and control of reaction conditions ensures high yield and purity of the final product. The product is typically purified by recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: N-(4-ethylphenyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation are used under controlled conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-(4-ethylphenyl)-4-methoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use as a drug candidate due to its sulfonamide structure.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • N-(4-methylphenyl)-4-methoxybenzenesulfonamide
  • N-(4-chlorophenyl)-4-methoxybenzenesulfonamide
  • N-(4-bromophenyl)-4-methoxybenzenesulfonamide

Comparison: N-(4-ethylphenyl)-4-methoxybenzenesulfonamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl, chloro, or bromo analogs, the ethyl group may impart different steric and electronic effects, potentially leading to variations in its interaction with biological targets and its overall efficacy in various applications.

Properties

IUPAC Name

N-(4-ethylphenyl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-3-12-4-6-13(7-5-12)16-20(17,18)15-10-8-14(19-2)9-11-15/h4-11,16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFQOWJAHKBZKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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